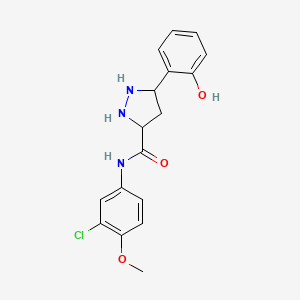![molecular formula C12H11ClF3NO3 B12128445 4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid](/img/structure/B12128445.png)
4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico es un compuesto químico conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta una estructura de ácido butanoico con un grupo 4-cloro-2-(trifluorometil)fenil unido a través de un enlace carbamoil. La presencia de grupos cloro y trifluorometil confiere reactividad química y estabilidad distintas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico generalmente implica los siguientes pasos:
Formación del intermedio carbamoil: El paso inicial implica la reacción de 4-cloro-2-(trifluorometil)anilina con fosgeno o un cloruro de carbamoil adecuado para formar el intermedio carbamoil correspondiente.
Acoplamiento con ácido butanoico: El intermedio carbamoil se acopla luego con ácido butanoico o sus derivados en condiciones apropiadas, como la presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación estrictas como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas o tioles en condiciones adecuadas.
Oxidación y reducción: El compuesto puede experimentar oxidación para formar los sulfoxidos o sulfonas correspondientes y reducción para formar aminas o alcoholes.
Hidrólisis: El enlace carbamoil puede hidrolizarse en condiciones ácidas o básicas para producir la amina y el ácido carboxílico correspondientes.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como azida de sodio o tiourea en presencia de una base.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Hidrólisis: Soluciones acuosas ácidas o básicas.
Principales productos
Sustitución: Formación de derivados sustituidos como azidas o tioles.
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Hidrólisis: Formación de 4-cloro-2-(trifluorometil)anilina y ácido butanoico.
Aplicaciones Científicas De Investigación
El ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos, productos farmacéuticos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías implicadas: Puede influir en las vías de señalización, los procesos metabólicos o la expresión génica, lo que da como resultado diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-cloro-2-(trifluorometil)fenilborónico
- 4-Cloro-2-(trifluorometil)fenilisocianato
- Ácido 4-cloro-2-(trifluorometil)bencenoborónico
Unicidad
El ácido 4-{[4-cloro-2-(trifluorometil)fenil]carbamoil}butanoico es único debido a sus características estructurales específicas, como el enlace carbamoil y la combinación de grupos cloro y trifluorometil.
Propiedades
Fórmula molecular |
C12H11ClF3NO3 |
|---|---|
Peso molecular |
309.67 g/mol |
Nombre IUPAC |
5-[4-chloro-2-(trifluoromethyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H11ClF3NO3/c13-7-4-5-9(8(6-7)12(14,15)16)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20) |
Clave InChI |
VYERFUFOIGVHFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)


![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)

}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-](/img/structure/B12128442.png)
